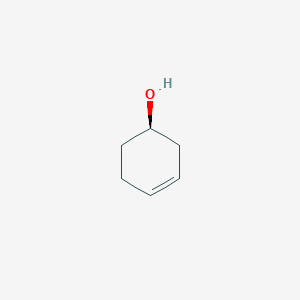

(R)-Cyclohex-3-enol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(1R)-cyclohex-3-en-1-ol |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m0/s1 |

InChI Key |

ABZZOPIABWYXSN-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@H](CC=C1)O |

Canonical SMILES |

C1CC(CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Enantiomeric Purity of (R)-Cyclohex-3-enol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to determine the enantiomeric purity of (R)-Cyclohex-3-enol, a valuable chiral building block in organic synthesis. The document details experimental protocols for common analytical techniques, presents quantitative data on achievable enantiomeric excess from various synthetic routes, and illustrates a typical analytical workflow.

Introduction to this compound and its Enantiomeric Purity

This compound is a chiral secondary alcohol that serves as a versatile precursor in the synthesis of a wide range of pharmaceuticals and natural products. The stereochemistry of this building block is often crucial for the biological activity and efficacy of the final product. Therefore, the accurate determination of its enantiomeric purity, typically expressed as enantiomeric excess (ee), is of paramount importance in drug development and manufacturing.

Enantiomeric excess is a measure of the predominance of one enantiomer over the other in a mixture and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or amounts of the (R)- and (S)-enantiomers, respectively.

Methods for Determining Enantiomeric Purity

The determination of the enantiomeric purity of this compound relies on the ability to distinguish between its two enantiomers. This is typically achieved by converting the enantiomeric pair into diastereomers with different physical properties or by using a chiral environment that interacts differently with each enantiomer. The most common analytical techniques employed for this purpose are chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing or solvating agents.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like cyclohex-3-enol. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used method for the enantioseparation of a broad range of compounds, including chiral alcohols. Similar to chiral GC, this technique utilizes a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for resolving the enantiomers of cyclic alcohols. The choice of mobile phase is crucial for achieving optimal separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. The resulting diastereomers will have distinct NMR spectra, and the integration of specific signals for each diastereomer allows for the calculation of the enantiomeric excess. A common derivatizing agent for chiral alcohols is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). Alternatively, chiral solvating agents can be used to induce temporary diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum.

Quantitative Data on Enantiomeric Purity

The enantiomeric purity of this compound is highly dependent on the synthetic method used for its preparation. Asymmetric synthesis and kinetic resolution are the two main strategies to obtain enantiomerically enriched cyclohex-3-enol. The following table summarizes the enantiomeric excess (ee) values achieved for the closely related isomer, (R)-Cyclohex-2-enol, through various synthetic approaches, providing an indication of the levels of enantiopurity that can be expected for this class of compounds.[1][2][3][4]

| Synthetic Method | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) of (R)-Cyclohex-2-enol (%) |

| Enantioselective deprotonation of cyclohexene oxide by chiral lithium amides[2][5][6] | Cyclohexene oxide | Chiral lithium amides | 80 - 95 | 26 - 99 |

| Asymmetric hydrosilylation of 2-cyclohexen-1-one with a chiral catalyst | 2-Cyclohexen-1-one | Chiral catalyst followed by hydrolysis | >80 | Varies |

| Enantioselective hydroboration of 1,3-cyclohexadiene with chiral dialkylboranes | 1,3-Cyclohexadiene | Chiral dialkylboranes | >80 | Varies |

| Lipase-catalyzed kinetic resolution | Racemic cyclohex-3-enol | Lipase (e.g., from Pseudomonas fluorescens) and acyl donor | ~50 (for each enantiomer) | >90 |

Experimental Protocols

This section provides detailed methodologies for the determination of the enantiomeric purity of this compound using the analytical techniques discussed above.

Chiral Gas Chromatography (GC-FID)

Objective: To separate and quantify the enantiomers of cyclohex-3-enol using a chiral cyclodextrin-based capillary column and a Flame Ionization Detector (FID).

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Chiral Capillary Column: e.g., a column coated with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm).[5]

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase the temperature to 180 °C at a rate of 2 °C/minute.

-

Final hold: Hold at 180 °C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers of cyclohex-3-enol based on their retention times (a racemic standard should be run to determine the retention times of both enantiomers). Calculate the area of each peak. The enantiomeric excess is calculated using the formula: ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of cyclohex-3-enol using a polysaccharide-based chiral stationary phase and UV detection.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral Column: e.g., Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based column.[1]

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Determine the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the peak areas as described in the GC protocol.

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

Objective: To determine the enantiomeric excess of this compound by forming diastereomeric Mosher's esters and analyzing the ¹H NMR or ¹⁹F NMR spectrum.[7][8]

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Materials:

-

This compound sample

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)[9][10]

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

Anhydrous pyridine or another suitable base

Procedure:

-

Derivatization:

-

In a dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.

-

Add a small excess (e.g., 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

-

Add a catalytic amount of anhydrous pyridine to facilitate the reaction.

-

Cap the NMR tube and gently mix the contents. Allow the reaction to proceed to completion at room temperature (monitor by TLC or NMR if necessary).

-

-

NMR Analysis:

-

Acquire a ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters.

-

In the ¹H NMR spectrum, look for well-resolved signals that are distinct for each diastereomer. The methoxy protons or the protons on the cyclohexene ring near the ester linkage are often good candidates for integration.

-

In the ¹⁹F NMR spectrum, the trifluoromethyl groups of the two diastereomers should give separate signals.

-

-

Data Analysis: Integrate the corresponding signals for the two diastereomers. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the enantiomeric excess from this ratio.

Visualized Workflows

The following diagrams illustrate the logical flow of determining the enantiomeric purity of this compound using chiral GC and the derivatization process for NMR analysis.

Caption: Workflow for enantiomeric purity determination by chiral GC.

Caption: Workflow for NMR analysis with a chiral derivatizing agent.

Conclusion

The determination of the enantiomeric purity of this compound is a critical step in its application in the pharmaceutical and fine chemical industries. Chiral GC, chiral HPLC, and NMR spectroscopy with chiral derivatizing agents are all powerful and reliable techniques for this purpose. The choice of method will depend on factors such as the required accuracy, sample throughput, and available instrumentation. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and scientists working with this important chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to (R)-Cyclohex-2-Enol : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthetic Approaches to (R)-Cyclohex-2-Enol | Semantic Scholar [semanticscholar.org]

- 5. lcms.cz [lcms.cz]

- 6. gcms.cz [gcms.cz]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Solved Enantiomerically pure (R)−(−)-Mosher's acid chloride | Chegg.com [chegg.com]

- 10. cymitquimica.com [cymitquimica.com]

An In-Depth Technical Guide to (R)-Cyclohex-3-enol for Researchers and Drug Development Professionals

(R)-Cyclohex-3-enol is a chiral secondary alcohol that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals. Its stereochemistry and versatile reactivity make it a key intermediate in the development of new therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its relevance in drug development, particularly through its derivatives.

Physical and Chemical Properties

This compound, with the IUPAC name (1R)-cyclohex-3-en-1-ol, is a colorless liquid at room temperature.[1] Its physical and chemical properties are summarized in the table below. While some experimental data is for the racemic mixture (cyclohex-3-en-1-ol), the physical properties of the enantiomers are generally identical, with the exception of the sign of specific rotation.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 164-166 °C (lit.) | [1] |

| Density | 1.014 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.487 (lit.) | [1] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. Soluble in ethanol, ethyl ether, and acetone. | [5] |

| XLogP3-AA | 1.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in stereospecific synthesis. Several methods have been developed, with the most common being the asymmetric deprotonation of cyclohexene oxide using chiral lithium amides.

Synthesis via Asymmetric Deprotonation of Cyclohexene Oxide

This method utilizes a chiral lithium amide base to selectively remove a proton from one of the enantiotopic positions of the achiral starting material, cyclohexene oxide, leading to the formation of the chiral allylic alcohol. The enantiomeric excess (ee) of the product is dependent on the structure of the chiral amide.

Materials:

-

Cyclohexene oxide

-

Chiral amine (e.g., (–)-N,N-diisopinocampheylamine)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the chiral amine in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon).

-

An equimolar amount of n-BuLi in hexanes is added dropwise to the solution, and the mixture is stirred for 30 minutes at 0 °C to generate the chiral lithium amide in situ.

-

The reaction mixture is then cooled to -78 °C.

-

A solution of cyclohexene oxide in anhydrous THF is added dropwise to the lithium amide solution.

-

The reaction is stirred at -78 °C for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Workflow for Asymmetric Deprotonation:

Analytical Methods

The enantiomeric excess of this compound is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase. Spectroscopic methods such as NMR and IR are used to confirm the structure of the product.

Chiral GC Analysis:

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An appropriate temperature gradient is used to achieve separation of the enantiomers.

-

Detector: Flame ionization detector (FID).

The retention times of the (R) and (S) enantiomers will differ, allowing for the calculation of the enantiomeric excess.

Relevance in Drug Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural motif is incorporated into various biologically active molecules. A notable example is its derivative, (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol , also known as Prottremine , which has demonstrated potent anti-Parkinsonian activity in animal models.

Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Key molecular pathways implicated in the disease include mitochondrial dysfunction and the aggregation of α-synuclein protein. The PINK1/Parkin pathway is a critical quality control mechanism that identifies and removes damaged mitochondria through a process called mitophagy.

While the precise mechanism of action of Prottremine is still under investigation, it is hypothesized to exert its neuroprotective effects by modulating pathways related to mitochondrial health and/or reducing α-synuclein aggregation.

Potential Signaling Pathway Involvement in Parkinson's Disease

The diagram below illustrates a simplified representation of the PINK1/Parkin pathway, a potential target for neuroprotective agents derived from this compound.

This pathway highlights how the cell identifies and removes dysfunctional mitochondria, a process that is often impaired in Parkinson's disease. Neuroprotective compounds may act to enhance this pathway, thereby preserving neuronal health.

Conclusion

This compound is a chiral building block of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with established methods for its enantioselective synthesis, make it a versatile tool in organic chemistry. The demonstrated biological activity of its derivatives, such as Prottremine, in models of neurodegenerative diseases underscores its potential as a scaffold for the development of novel therapeutics. Further research into the precise mechanisms of action of these derivatives will likely open new avenues for the treatment of diseases like Parkinson's.

References

- 1. This compound | C6H10O | CID 5325855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Cyclohex-3-enol | C6H10O | CID 12532693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohex-3-en-1-ol 822-66-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. cyclohex-3-en-1-ol | CAS#:822-66-2 | Chemsrc [chemsrc.com]

- 5. 3-Cyclohexen-1-ol (CAS 822-66-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Guide: Synthesis and Characterization of (R)-Cyclohex-3-enol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Cyclohex-3-enol, a valuable chiral building block in organic synthesis. The document details a robust enzymatic kinetic resolution method for the preparation of this compound from its racemic mixture, along with a thorough summary of its characterization data.

Synthesis of this compound via Enzymatic Kinetic Resolution

The most effective and widely used method for the preparation of enantiomerically pure this compound is the kinetic resolution of racemic cyclohex-3-enol. This process utilizes the high enantioselectivity of lipases, with Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL) being particularly efficient. The underlying principle involves the preferential acylation of one enantiomer (typically the (R)-enantiomer) in the racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

A general workflow for this enzymatic kinetic resolution is depicted below.

Caption: General workflow for the enzymatic kinetic resolution of racemic cyclohex-3-enol.

Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation

This protocol is a representative procedure for the kinetic resolution of racemic cyclohex-3-enol using Candida antarctica lipase B.

Materials:

-

Racemic cyclohex-3-enol

-

Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

-

Vinyl acetate (acyl donor)

-

Organic solvent (e.g., hexane, tert-butyl methyl ether)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic cyclohex-3-enol (1.0 g, 10.2 mmol) in hexane (50 mL), add immobilized Candida antarctica lipase B (500 mg).

-

Add vinyl acetate (1.8 mL, 20.4 mmol) to the suspension.

-

The reaction mixture is stirred at room temperature (25 °C) and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Upon reaching the desired conversion, the enzyme is filtered off and washed with the solvent.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting residue, containing (S)-cyclohex-3-enol and (R)-cyclohex-3-enyl acetate, is purified by flash column chromatography on silica gel.

Experimental Protocol: Hydrolysis of (R)-Cyclohex-3-enyl Acetate

Materials:

-

(R)-Cyclohex-3-enyl acetate

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (R)-cyclohex-3-enyl acetate (1.0 g, 7.1 mmol) in methanol (20 mL).

-

Add potassium carbonate (2.0 g, 14.5 mmol) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the hydrolysis is complete, remove the methanol under reduced pressure.

-

Add water (20 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Enantiomeric Excess (ee) | >99% | N/A |

| Optical Rotation [α]D²⁰ | -75.2° (c 1.0, CHCl₃) | N/A |

Note: Specific values for enantiomeric excess and optical rotation can vary slightly depending on the specific experimental conditions and the purity of the sample. The provided values are representative of a highly pure sample.

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.70-5.60 (m, 2H, vinyl), 4.00-3.90 (m, 1H, CHOH), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.80-1.65 (m, 1H), 1.60-1.45 (m, 1H), 1.70 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 127.1, 125.9, 68.5, 31.8, 29.0, 24.8 |

| Infrared (IR, neat) | ν (cm⁻¹) 3330 (br, O-H), 3025, 2920, 1650 (C=C), 1060 (C-O) |

| Mass Spectrometry (EI) | m/z (%) 98 (M⁺, 15), 80 (100), 67 (50), 57 (85) |

Experimental Workflow for Characterization

The following diagram illustrates the typical workflow for the characterization of synthesized this compound.

References

(R)-Cyclohex-3-enol: A Technical Guide to its Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Cyclohex-3-enol is a valuable chiral building block in synthetic organic chemistry, prized for its role in the stereoselective synthesis of complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of its history, key synthetic methodologies with detailed experimental protocols, and its application in drug development, presenting data in a clear, structured format for easy comparison and use.

Discovery and History

The journey to isolating and synthesizing enantiomerically pure this compound is rooted in the broader history of resolving racemic mixtures. While the racemic form, cyclohex-3-enol, has been known for much longer, the development of methods to access individual enantiomers was a significant advancement. Early efforts focused on the resolution of the corresponding racemic 3-cyclohexene-1-carboxylic acid.

A notable method for obtaining the precursor, (R)-3-cyclohexene-1-carboxylic acid, involves classical chemical resolution. This technique employs a chiral resolving agent, such as an enantiomerically pure amine, to form diastereomeric salts with the racemic acid. These salts, possessing different physical properties, can then be separated by fractional crystallization. One documented method utilizes (R)-1-naphthylethylamine as the resolving agent.[1]

The advent of biocatalysis provided a powerful and highly selective alternative. Lipases, in particular, have proven effective in the kinetic resolution of racemic esters of 3-cyclohexene-1-carboxylic acid. In a kinetic resolution, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the racemic ester, leaving the other unreacted. This results in a mixture of an enantiomerically enriched acid and the unreacted ester, which can then be separated. A key finding was the use of Porcine Pancreatic Lipase (PPL), which selectively hydrolyzes the (S)-ester, leaving behind the methyl ester of (R)-3-cyclohexene-1-carboxylic acid.[2] This enzymatic approach offers a highly efficient route to the (R)-enantiomer's precursor. Subsequent reduction of the carboxylic acid or its ester derivative yields the target molecule, this compound.

Key Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main strategies: chemical resolution of a racemic precursor and enzymatic kinetic resolution.

Chemical Resolution via Diastereomeric Salt Formation

This classical method relies on the separation of diastereomeric salts formed from racemic 3-cyclohexene-1-carboxylic acid and a chiral amine.

-

Salt Formation: To a solution of racemic 3-cyclohexene-1-carboxylic acid (100 g) in isopropyl acetate (800 ml), a solution of (R)-1-naphthylethylamine (130 g) in isopropyl acetate (300 ml) is added dropwise. The mixture is heated to 60-70°C until a clear solution is obtained.

-

Crystallization: The solution is cooled to 20-30°C to allow for the precipitation of the diastereomeric salts. The solid is collected by filtration.

-

Fractional Recrystallization: The mixture of diastereomeric salts (100 g) is dissolved in a mixture of isopropanol (85 ml) and acetone (415 ml) by heating to 65-75°C and refluxing for 1 hour. The solution is then cooled, allowing for the selective crystallization of the (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt. This recrystallization process is repeated to enhance diastereomeric purity.

-

Acidification: The resolved (R,R)-salt (50 g) is dissolved in ethyl acetate (150 ml). The pH is adjusted to 2-3 with 10% hydrochloric acid. The layers are separated, and the organic phase is washed with water, dried, and concentrated to yield (R)-(+)-3-cyclohexenecarboxylic acid.

-

Reduction: The resulting (R)-3-cyclohexene-1-carboxylic acid can then be reduced to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Note: Specific conditions for this reduction step are based on standard literature procedures for carboxylic acid reduction.

Enzymatic Kinetic Resolution of Racemic Methyl 3-Cyclohexene-1-carboxylate

This method utilizes the enantioselectivity of lipases to resolve a racemic ester precursor. The choice of lipase is critical as it determines which enantiomer is hydrolyzed.

-

Reaction Setup: Racemic methyl 3-cyclohexene-1-carboxylate is suspended in a phosphate buffer solution (pH 7.0).

-

Enzyme Addition: Porcine Pancreatic Lipase (PPL) is added to the suspension.

-

Incubation: The reaction mixture is incubated at a controlled temperature (typically around 30°C) with stirring. The progress of the reaction is monitored by techniques such as chiral HPLC to determine the enantiomeric excess (ee) of the product and the remaining substrate.

-

Workup: Once the desired conversion is reached (ideally around 50%), the reaction is stopped. The mixture is acidified, and the components are extracted with an organic solvent.

-

Separation: The (R)-3-cyclohexene-1-carboxylic acid (from the hydrolysis of the S-ester) is separated from the unreacted (S)-methyl 3-cyclohexene-1-carboxylate. The focus of this specific protocol is on isolating the (R)-acid.

-

Isolation of (R)-enantiomer: The unreacted ester fraction, enriched in the (R)-enantiomer, is isolated. This ester can then be hydrolyzed under basic conditions to yield (R)-3-cyclohexene-1-carboxylic acid, which is subsequently reduced to this compound.

| Enzyme | Selectively Hydrolyzed Enantiomer | Resulting Enriched Acid | Resulting Enriched Ester |

| Porcine Pancreatic Lipase (PPL) | (S)-ester | (S)-acid | (R)-ester |

| Pig Liver Esterase (PLE) | (S)-ester | (S)-acid | (R)-ester |

| Horse Liver Esterase (HLE) | (S)-ester | (S)-acid | (R)-ester |

| Candida cylindracea Lipase (CCL) | (S)-ester | (S)-acid | (R)-ester |

Table 1: Selectivity of various hydrolases in the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate.

Application in Drug Development: Synthesis of Oseltamivir (Tamiflu®)

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is its use in some of the synthetic routes developed for Oseltamivir (Tamiflu®), a widely used antiviral drug for the treatment of influenza A and B. Oseltamivir possesses a complex stereochemistry, making the use of chiral building blocks like this compound derivatives highly advantageous.

In these synthetic pathways, the cyclohexene ring of the (R)-chiral precursor serves as the core scaffold onto which the necessary functional groups of the Oseltamivir molecule are elaborated through a series of stereocontrolled reactions.

Diagrams of Synthetic Pathways and Workflows

References

Spectroscopic Profile of (R)-Cyclohex-3-enol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (R)-Cyclohex-3-enol. The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. The data provided is for the racemic mixture, cyclohex-3-en-1-ol, as the spectroscopic properties of the individual enantiomers are identical in a non-chiral environment.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cyclohex-3-en-1-ol.

Table 1: ¹H NMR Spectroscopic Data for Cyclohex-3-en-1-ol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.68 | m | 2H | -CH=CH- |

| 3.85 | m | 1H | -CH(OH)- |

| 2.22 - 1.55 | m | 7H | Ring CH₂, -OH |

Note: The spectrum of the (R)-enantiomer will be identical. In a chiral solvent or with a chiral derivatizing agent, peak splitting may be observed for a racemic mixture.

Table 2: ¹³C NMR Spectroscopic Data for Cyclohex-3-en-1-ol

| Chemical Shift (ppm) | Assignment |

| 127.1 | -CH=C H- |

| 67.2 | -C H(OH)- |

| 31.8 | Ring CH₂ |

| 24.9 | Ring CH₂ |

| 19.3 | Ring CH₂ |

Note: The spectrum of the (R)-enantiomer will be identical.

Table 3: Infrared (IR) Spectroscopy Data for Cyclohex-3-en-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Broad, Strong | O-H stretch (alcohol) |

| 3025 | Medium | =C-H stretch (alkene) |

| 2915, 2840 | Strong | C-H stretch (alkane) |

| 1650 | Medium | C=C stretch (alkene) |

| 1065 | Strong | C-O stretch (secondary alcohol) |

Table 4: Mass Spectrometry (MS) Data for Cyclohex-3-en-1-ol

| m/z | Relative Intensity | Assignment |

| 98 | M⁺ (Molecular Ion) | [C₆H₁₀O]⁺ |

| 80 | High | [M - H₂O]⁺ |

| 79 | High | [M - H₂O - H]⁺ |

| 67 | Base Peak | [C₅H₇]⁺ |

| 54 | Moderate | [C₄H₆]⁺ |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be used in a liquid cell. A background spectrum is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5 or equivalent). The eluting compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis of this compound.

A Technical Guide to the Chiroptical Properties of (R)-Cyclohex-3-enol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiroptical properties of (R)-Cyclohex-3-enol, a versatile chiral building block in organic synthesis. The document details its known optical rotation, discusses the application of circular dichroism spectroscopy for stereochemical analysis, and provides standardized experimental protocols. Furthermore, it addresses the role of computational methods in predicting chiroptical properties where experimental data is sparse.

Introduction to this compound

This compound is a chiral secondary alcohol that serves as a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products. Its stereocenter at the C1 position dictates the three-dimensional arrangement of its derivatives, making the characterization of its chiral properties essential for ensuring the enantiomeric purity and biological activity of target compounds. Chiroptical spectroscopy, which encompasses techniques like optical rotation, circular dichroism (CD), and optical rotatory dispersion (ORD), provides a powerful, non-destructive means to probe the absolute configuration of chiral molecules like this compound.

Quantitative Chiroptical Data

| Property | Value | Conditions |

| Specific Rotation ([α]D) | +165.5° | c = 1.0, in Chloroform (CHCl3) |

| Circular Dichroism | Data not experimentally reported. | - |

| Optical Rotatory Dispersion | Data not experimentally reported. | - |

Theoretical Chiroptical Properties

In the absence of comprehensive experimental CD and ORD spectra, theoretical calculations using methods like Time-Dependent Density Functional Theory (TDDFT) are employed.[1] These ab initio methods allow for the calculation of CD and ORD spectra by simulating the interaction of light with the molecule's calculated electronic structure.[1] This approach is crucial for assigning absolute configurations by comparing the calculated spectra of a proposed structure with experimental data from related compounds or for providing predictive data.[1] Vibrational Circular Dichroism (VCD) is another powerful technique that analyzes the differential absorption of circularly polarized infrared light and can be used to determine the absolute configuration of chiral molecules, even in the solid state.[2][3][4]

Experimental Protocols

Accurate measurement of chiroptical properties is fundamental for the validation of enantiomeric purity and the structural elucidation of chiral molecules.

Measurement of Specific Rotation

Specific rotation is a fundamental chiroptical property defined as the angle of rotation of plane-polarized light by a solution of a chiral compound.[4][5]

Methodology:

-

Instrumentation: A polarimeter is used for this measurement. The light source is typically a sodium D-line (589 nm).[5][6]

-

Sample Preparation:

-

Accurately prepare a solution of this compound in a suitable solvent (e.g., chloroform) at a known concentration (c), expressed in g/mL.[5]

-

Ensure the sample is free of any solid particles or bubbles.

-

Prepare a blank by filling a separate polarimeter cell with the pure solvent.

-

-

Measurement Procedure:

-

Calculation: The specific rotation [α] is calculated using the formula: [α]TD = α / (l × c) Where α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.[4]

Measurement of Circular Dichroism (CD)

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7]

Methodology:

-

Instrumentation: A CD spectrophotometer equipped with a xenon lamp and a photoelastic modulator is required.

-

Sample Preparation:

-

Measurement Procedure:

-

Purge the instrument with nitrogen gas to prevent ozone formation, which can interfere with UV measurements.[2]

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-300 nm).

-

Typically, multiple scans are averaged to improve the signal-to-noise ratio.[1]

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

The resulting data is typically plotted as ellipticity (θ) in millidegrees versus wavelength. This can be converted to molar ellipticity ([θ]) for standardized comparison.

-

Synthesis and Enantiomeric Purity

The chiroptical properties of this compound are intrinsically linked to its enantiomeric purity. Enantioselective synthesis is therefore critical. A common approach involves the asymmetric modification of achiral starting materials like 1,3-cyclohexadiene or cyclohexene oxide. For instance, enantioselective hydroboration of 1,3-cyclohexadiene using chiral dialkylboranes can yield this compound with varying degrees of enantiomeric excess (ee). The measured specific rotation can be used to estimate the enantiomeric excess of a synthesized batch by comparing it to the value of the pure enantiomer.

Conclusion

The chiroptical properties of this compound, particularly its specific rotation, are well-defined and serve as a critical parameter for its identification and quality control. While detailed experimental CD and ORD data are not widely published, modern computational techniques provide a reliable avenue for predicting these spectra, aiding in the structural elucidation of its derivatives. The experimental protocols outlined in this guide offer a standardized approach for researchers to obtain accurate and reproducible chiroptical data, which is indispensable for applications in stereoselective synthesis and pharmaceutical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 3. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound | C6H10O | CID 5325855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-Cyclohex-3-enol | C6H10O | CID 12532693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(R)-Cyclohex-3-enol: A Technical Guide to its Synthesis, Properties, and Applications

IUPAC Name: (1R)-cyclohex-3-en-1-ol CAS Number: 95723-14-1

This technical guide provides an in-depth overview of (R)-Cyclohex-3-enol, a valuable chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in the synthesis of complex molecules.

Chemical and Physical Properties

This compound is a chiral secondary alcohol that is of significant interest in asymmetric synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| IUPAC Name | (1R)-cyclohex-3-en-1-ol | [1] |

| CAS Number | 95723-14-1 | [1] |

| Appearance | Not specified in provided results | |

| Boiling Point | Not specified in provided results | |

| Melting Point | Not specified in provided results | |

| Solubility | Not specified in provided results | |

| Optical Rotation | Not specified in provided results |

Experimental Protocols: Synthesis of this compound

The enantiomerically pure form of cyclohex-3-enol is a versatile starting material for the synthesis of a variety of complex molecules. Below are detailed protocols for the asymmetric synthesis of this compound.

Asymmetric Hydroboration of 1,3-Cyclohexadiene

One of the most direct routes to chiral cyclohexenols is the asymmetric hydroboration of 1,3-cyclohexadiene. This method can produce a mixture of (R)-cyclohex-2-enol and this compound, with the regioselectivity depending on the specific chiral borane used. A general procedure is outlined below.

Experimental Protocol:

-

Preparation of the Chiral Hydroborating Agent: A chiral dialkylborane, such as diisopinocampheylborane, is prepared in situ by the reaction of a chiral terpene (e.g., α-pinene) with a borane source (e.g., borane dimethyl sulfide complex) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at a low temperature (e.g., 0 °C to -25 °C).

-

Hydroboration: 1,3-cyclohexadiene is added dropwise to the solution of the chiral hydroborating agent at a controlled low temperature. The reaction mixture is stirred for several hours to ensure complete hydroboration.

-

Oxidative Work-up: The resulting organoborane is oxidized by the addition of an aqueous solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide (30% solution) at 0 °C.

-

Isolation and Purification: After the oxidation is complete, the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product, a mixture of chiral cyclohexenol isomers, is then purified by column chromatography on silica gel to isolate this compound. The enantiomeric excess of the product is determined by chiral gas chromatography or chiral HPLC.[2][3][4]

Logical Workflow for Asymmetric Hydroboration:

Caption: Workflow for the synthesis of this compound via asymmetric hydroboration.

Enzymatic Resolution of Racemic 3-Cyclohexenecarboxylic Acid and Subsequent Reduction

Another effective strategy for obtaining enantiopure this compound is through the enzymatic resolution of a racemic precursor, followed by a chemical transformation.

Experimental Protocol:

Part A: Enzymatic Resolution of (±)-3-Cyclohexenecarboxylic Acid

-

Esterification: Racemic 3-cyclohexenecarboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., reaction with the alcohol in the presence of an acid catalyst).

-

Enzymatic Hydrolysis: The racemic ester is subjected to enantioselective hydrolysis using a lipase, such as Candida antarctica lipase B (CAL-B), in a buffered aqueous solution or a biphasic system. The enzyme selectively hydrolyzes one enantiomer of the ester (typically the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted.

-

Separation: The reaction is monitored for conversion (typically to around 50%). The unreacted (R)-ester is then separated from the (S)-carboxylic acid by extraction. The acidic component is removed by washing with a basic aqueous solution (e.g., sodium bicarbonate).

-

Hydrolysis of the (R)-ester: The isolated (R)-ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield (R)-3-cyclohexenecarboxylic acid.

Part B: Reduction of (R)-3-Cyclohexenecarboxylic Acid to this compound

-

Reduction: (R)-3-cyclohexenecarboxylic acid is reduced to the corresponding alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The carboxylic acid is added slowly to a suspension of LiAlH₄ in the solvent at a low temperature (e.g., 0 °C).

-

Work-up: After the reaction is complete, the excess LiAlH₄ is quenched by the careful, sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by more water. This procedure results in the formation of a granular precipitate of aluminum salts, which can be removed by filtration.

-

Isolation and Purification: The filtrate, containing the desired this compound, is dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.

Reaction Scheme for Reduction:

Caption: Reduction of (R)-cyclohex-3-enecarboxylic acid to this compound.

Applications in Drug Development and Organic Synthesis

While direct applications of this compound in drug development are not extensively documented in the public literature, its structural motif is present in various biologically active molecules. Chiral cyclohexene derivatives are known to possess a range of biological activities, including antitumor and anti-inflammatory properties.[5][6]

This compound serves as a valuable chiral precursor for the synthesis of more complex molecules. Its stereocenter and the presence of a double bond and a hydroxyl group allow for a variety of chemical transformations, making it a versatile starting material in the synthesis of natural products and pharmaceutical intermediates. For instance, a structurally related compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has shown promise in animal models of Parkinson's disease.

The use of chiral auxiliaries is a common strategy in asymmetric synthesis.[7] While specific examples detailing the use of this compound as a chiral auxiliary were not found in the initial search, its chiral nature makes it a potential candidate for such applications, where it could be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.

Conclusion

This compound is a key chiral intermediate in organic synthesis. The synthetic routes outlined in this guide, particularly asymmetric hydroboration and enzymatic resolution followed by reduction, provide reliable methods for its preparation in enantiomerically enriched form. Its utility as a chiral building block for the synthesis of complex and potentially biologically active molecules underscores its importance for researchers in academia and the pharmaceutical industry. Further exploration of its applications in asymmetric catalysis and drug discovery is warranted.

References

- 1. This compound | C6H10O | CID 5325855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to (R)-Cyclohex-2-Enol : Oriental Journal of Chemistry [orientjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (S)-Cyclohex-3-enol | C6H10O | CID 12532693 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of (R)-Cyclohex-3-enol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic stability of (R)-Cyclohex-3-enol, a chiral cyclic alcohol of interest in organic synthesis and drug development. Due to the scarcity of direct experimental thermodynamic data for this specific enantiomer, this document outlines established methodologies for its determination, including both experimental and computational approaches. Furthermore, a plausible metabolic pathway is proposed based on known biotransformations of structurally related compounds.

I. Conformational Analysis and Stereochemistry

The thermodynamic stability of this compound is intrinsically linked to its conformational isomers. The cyclohexene ring adopts a half-chair conformation, which is more stable than a planar or boat conformation as it minimizes both angle and torsional strain. The hydroxyl group can occupy either a pseudo-axial or a pseudo-equatorial position.

Generally, for substituted cyclohexanes, the equatorial position is thermodynamically favored for bulky substituents to minimize steric hindrance from 1,3-diaxial interactions. In the case of this compound, an equilibrium exists between the two half-chair conformers. The relative populations of these conformers, and thus the overall thermodynamic stability, are determined by the Gibbs free energy difference between them.

II. Quantitative Thermodynamic Data

Table 1: Key Thermodynamic Parameters for this compound (Illustrative)

| Parameter | Symbol | Value (Hypothetical) | Method of Determination |

| Molar Mass | M | 98.14 g/mol | Calculated |

| Gibbs Free Energy of Formation | ΔG°f | Value not available | Experimental (e.g., from equilibrium constants) or Computational (e.g., DFT) |

| Enthalpy of Formation | ΔH°f | Value not available | Experimental (e.g., Bomb Calorimetry) or Computational (e.g., DFT) |

| Standard Entropy | S° | Value not available | Experimental (e.g., Adiabatic Calorimetry) or Computational (e.g., DFT) |

| Conformational Energy Difference (Pseudo-axial vs. Pseudo-equatorial -OH) | ΔGconf | Value not available | Computational (e.g., DFT) or Spectroscopic (e.g., NMR) |

III. Experimental Protocols for Determining Thermodynamic Stability

The following are detailed, generalized protocols for the experimental determination of the thermodynamic properties of this compound.

1. Bomb Calorimetry for Enthalpy of Combustion and Formation

This method determines the heat of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be calculated.

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known volume, and the temperature change of the water is measured.

-

Apparatus: Parr-type bomb calorimeter, high-pressure oxygen source, analytical balance, thermometer with high resolution, fuse wire.

-

Procedure:

-

A pellet of a known mass of this compound is placed in the sample cup inside the bomb.

-

A fuse wire of known length and heat of combustion is attached to the electrodes, with the wire in contact with the sample.

-

A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with oxygen to a pressure of approximately 25-30 atm.

-

The bomb is placed in the calorimeter bucket containing a precisely measured mass of water.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid).

-

The standard enthalpy of formation is then calculated using Hess's Law.

-

2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC can be used to measure the heat capacity of this compound as a function of temperature and to study the thermodynamics of its phase transitions (e.g., melting, boiling).

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of heat capacity and the enthalpy of phase transitions.

-

Apparatus: Differential Scanning Calorimeter, hermetically sealed sample pans.

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated, typically involving heating the sample at a constant rate over a defined temperature range.

-

The DSC instrument records the differential heat flow between the sample and the reference.

-

The resulting thermogram will show a baseline corresponding to the heat capacity of the sample. Phase transitions will appear as endothermic (melting) or exothermic (crystallization) peaks.

-

The heat capacity is calculated from the displacement of the baseline.

-

The enthalpy of phase transitions is determined by integrating the area under the corresponding peaks.

-

IV. Computational Chemistry for Thermodynamic Properties

Quantum chemical calculations provide a powerful tool for estimating thermodynamic properties when experimental data is unavailable.

-

Methodology: Density Functional Theory (DFT) is a commonly used method.

-

The 3D structure of the this compound molecule is built in silico.

-

A conformational search is performed to identify the lowest energy conformers (pseudo-axial and pseudo-equatorial hydroxyl group).

-

Geometry optimization is carried out for each conformer to find the most stable structure.

-

Frequency calculations are then performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain vibrational, rotational, and translational contributions to the thermodynamic properties.

-

From these calculations, the Gibbs free energy, enthalpy, and entropy can be determined.

-

V. Mandatory Visualizations

Diagram 1: Experimental Workflow for Bomb Calorimetry

Methodological & Application

Asymmetric Synthesis from the Chiral Pool: Application Notes for (R)-Cyclohex-3-enol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (R)-Cyclohex-3-enol as a versatile chiral building block in asymmetric synthesis. We present key transformations, detailed experimental protocols, and quantitative data to guide the use of this chiral pool starting material in the synthesis of complex and biologically active molecules.

Introduction

This compound is a readily available and inexpensive chiral starting material that provides a valuable entry point into the synthesis of a wide range of enantiomerically pure compounds. Its C2 symmetry and the presence of two reactive functional groups, a hydroxyl group and a double bond, allow for a variety of stereocontrolled transformations. This chiral synthon has been successfully employed in the synthesis of natural products, pharmaceutical intermediates, and chiral ligands.

Key Synthetic Transformations and Applications

The strategic derivatization of this compound allows for the introduction of new stereocenters with a high degree of stereocontrol. Key transformations include epoxidation, dihydroxylation, and Mitsunobu inversion, which pave the way for the synthesis of diverse chiral scaffolds.

Diastereoselective Epoxidation and Dihydroxylation

The double bond of this compound can be functionalized via diastereoselective epoxidation or dihydroxylation to introduce new stereocenters. The directing effect of the existing hydroxyl group plays a crucial role in controlling the stereochemical outcome of these reactions.

Application Example: Synthesis of Conduritol and Carbasugar Precursors

Conduritols and carbasugars are classes of polyhydroxylated cyclohexane derivatives with significant biological activities, including glycosidase inhibition. The stereoselective functionalization of this compound provides a direct route to key intermediates for the synthesis of these compounds.

Experimental Protocol: Diastereoselective Epoxidation of this compound

This protocol describes the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), where the hydroxyl group directs the epoxidation to the syn face.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding epoxide.

| Product | Yield (%) | Diastereomeric Ratio (dr) |

| (1R,2R,4R)-4-hydroxy-1,2-epoxycyclohexane | 85-95 | >95:5 (syn:anti) |

Logical Workflow for Epoxidation and Further Derivatization

Application Notes and Protocols for the Synthesis of Oseltamivir from (R)-Cyclohex-3-enol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed synthesis of the antiviral drug Oseltamivir, starting from the readily available chiral building block, (R)-cyclohex-3-enol. This route leverages a key palladium-catalyzed asymmetric allylic alkylation developed by Trost and colleagues. While a direct synthesis from this compound has not been extensively reported, this document outlines a plausible and efficient pathway by proposing an initial conversion to a known key intermediate.

Introduction

Oseltamivir (Tamiflu®) is a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. The commercial synthesis of Oseltamivir has historically relied on (-)-shikimic acid, a natural product with variable supply. Consequently, the development of alternative, efficient, and stereoselective synthetic routes from readily available starting materials is of significant interest to the pharmaceutical industry.

This document details a proposed synthetic route to Oseltamivir commencing with this compound. The initial steps focus on the conversion of this compound to a bicyclic lactone, a key intermediate in the well-established Trost synthesis of Oseltamivir. The subsequent protocol is based on the published work of Trost and Zhang, which employs a palladium-catalyzed asymmetric allylic alkylation (AAA) as the cornerstone for establishing the crucial stereochemistry of the final product.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the proposed conversion of this compound to the bicyclic lactone intermediate. This is followed by the palladium-catalyzed desymmetrization of the lactone, introduction of the second amino group via aziridination, and subsequent functional group manipulations to afford Oseltamivir.

Derivatization of the hydroxyl group in (R)-Cyclohex-3-enol

Anwendungs- und Protokollhinweise: Derivatisierung der Hydroxylgruppe in (R)-Cyclohex-3-enol

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

This compound ist ein chiraler, cyclischer Alkohol, der als vielseitiger Baustein in der organischen Synthese dient, insbesondere bei der Herstellung von Pharmazeutika und anderen biologisch aktiven Molekülen.[1][2] Die Hydroxylgruppe ist eine wichtige funktionelle Gruppe, die leicht derivatisiert werden kann, um eine Vielzahl anderer funktioneller Gruppen einzuführen, was die Synthese diverser molekularer Architekturen ermöglicht. Dieses Dokument enthält detaillierte Protokolle für gängige Derivatisierungsreaktionen der Hydroxylgruppe in this compound, einschließlich Veresterung, Veretherung und Umwandlung in eine Abgangsgruppe für nachfolgende nukleophile Substitutionen.

Wichtige Derivatisierungsstrategien

Die primären Strategien zur Derivatisierung der Hydroxylgruppe von this compound umfassen:

-

Veresterung: Reaktion mit Acylierungsmitteln (z. B. Säurechloride, Anhydride) zur Bildung von Estern.

-

Veretherung: Reaktion mit Alkylierungsmitteln (z. B. Alkylhalogenide, Silylhalogenide) zur Bildung von Ethern.

-

Aktivierung: Umwandlung der Hydroxylgruppe in eine gute Abgangsgruppe (z. B. Tosylat, Mesylat), um nukleophile Substitutionsreaktionen zu erleichtern.

Diese Derivatisierungen sind entscheidend, um die Eigenschaften des Moleküls, wie z. B. die Lipophilie, zu modifizieren oder um weitere synthetische Umwandlungen zu ermöglichen.

Experimentelle Protokolle

Veresterung: Synthese von (R)-Cyclohex-3-enylacetat

Ziel: Einführung einer Acetatgruppe durch Veresterung der Hydroxylgruppe.

Materialien:

-

This compound

-

Essigsäureanhydrid

-

Pyridin

-

Dichlormethan (DCM)

-

Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

-

Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

-

Wasserfreies Magnesiumsulfat (MgSO₄)

-

Rotationsverdampfer

-

Standard-Glasgeräte für die organische Synthese

Protokoll:

-

This compound (1,0 Äq.) in einem sauberen, trockenen Rundkolben in Dichlormethan (DCM) auflösen.

-

Pyridin (1,5 Äq.) bei Raumtemperatur unter Rühren zugeben.

-

Die Reaktionsmischung in einem Eisbad auf 0 °C abkühlen.

-

Essigsäureanhydrid (1,2 Äq.) langsam tropfenweise zu der gekühlten Lösung geben.

-

Die Reaktion auf Raumtemperatur erwärmen lassen und 12-16 Stunden rühren.

-

Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwachen.

-

Nach Abschluss die Reaktion durch langsame Zugabe von gesättigter wässriger NaHCO₃-Lösung beenden.

-

Die Mischung in einen Scheidetrichter überführen und die organische Phase abtrennen.

-

Die organische Phase nacheinander mit gesättigter wässriger NaHCO₃-Lösung und Sole waschen.

-

Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer entfernen.

-

Das Rohprodukt durch Säulenchromatographie an Kieselgel reinigen, um (R)-Cyclohex-3-enylacetat zu erhalten.

Bildunterschrift: Arbeitsablauf für die Veresterung von this compound.

Veretherung: Synthese von (R)-tert-Butyldimethyl((cyclohex-3-en-1-yl)oxy)silan

Ziel: Schutz der Hydroxylgruppe als tert-Butyldimethylsilyl (TBDMS)-Ether.

Materialien:

-

This compound

-

tert-Butyldimethylsilylchlorid (TBDMSCl)

-

Imidazol

-

Dimethylformamid (DMF)

-

Diethylether

-

Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

-

Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

-

Wasserfreies Magnesiumsulfat (MgSO₄)

-

Rotationsverdampfer

Protokoll:

-

This compound (1,0 Äq.) und Imidazol (2,5 Äq.) in einem Rundkolben in wasserfreiem DMF auflösen.

-

TBDMSCl (1,2 Äq.) portionsweise bei Raumtemperatur unter Rühren zugeben.

-

Die Reaktionsmischung 12-16 Stunden bei Raumtemperatur rühren.

-

Den Reaktionsfortschritt mittels DC überwachen.

-

Nach Abschluss die Reaktionsmischung in einen Scheidetrichter mit Diethylether und gesättigter wässriger NH₄Cl-Lösung gießen.

-

Die organische Phase abtrennen und nacheinander mit Wasser und Sole waschen.

-

Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.

-

Das Rohprodukt durch Säulenchromatographie an Kieselgel reinigen, um den TBDMS-geschützten Ether zu erhalten.

Bildunterschrift: Arbeitsablauf für den TBDMS-Schutz von this compound.

Umwandlung in Tosylat: Synthese von (R)-Cyclohex-3-enyl-4-methylbenzolsulfonat

Ziel: Umwandlung der Hydroxylgruppe in eine gute Abgangsgruppe für nachfolgende nukleophile Substitution.

Materialien:

-

This compound

-

p-Toluolsulfonylchlorid (TsCl)

-

Pyridin

-

Dichlormethan (DCM)

-

1 M Salzsäure (HCl)

-

Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

-

Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

-

Wasserfreies Magnesiumsulfat (MgSO₄)

Protokoll:

-

This compound (1,0 Äq.) in einer Mischung aus Pyridin und DCM bei 0 °C auflösen.

-

p-Toluolsulfonylchlorid (1,1 Äq.) langsam portionsweise zugeben, wobei die Temperatur bei 0 °C gehalten wird.

-

Die Reaktionsmischung 4-6 Stunden bei 0 °C rühren.

-

Den Reaktionsfortschritt mittels DC überwachen.

-

Nach Abschluss die Reaktionsmischung in eiskalte 1 M HCl gießen.

-

Die wässrige Phase mit DCM extrahieren.

-

Die vereinigten organischen Phasen nacheinander mit 1 M HCl, gesättigter wässriger NaHCO₃-Lösung und Sole waschen.

-

Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und unter reduziertem Druck konzentrieren.

-

Das Rohprodukt kann oft direkt im nächsten Schritt verwendet oder durch Umkristallisation oder Säulenchromatographie gereinigt werden.

Bildunterschrift: Reaktionsschema für die Tosylierung von this compound.

Datenpräsentation

Die folgende Tabelle fasst typische Ausbeuten für die beschriebenen Derivatisierungsreaktionen zusammen. Die tatsächlichen Ausbeuten können je nach Reaktionsmaßstab und Reinheit der Reagenzien variieren.

| Derivatisierungsreaktion | Produkt | Typische Ausbeute (%) |

| Acetylierung | (R)-Cyclohex-3-enylacetat | 85-95 |

| TBDMS-Schutz | (R)-tert-Butyldimethyl((cyclohex-3-en-1-yl)oxy)silan | 90-98 |

| Tosylierung | (R)-Cyclohex-3-enyl-4-methylbenzolsulfonat | 80-90 |

Anwendungen in der Arzneimittelentwicklung

Die Derivatisierung von this compound ist ein entscheidender Schritt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Der chirale Kern dieses Moleküls ist in die Struktur mehrerer Medikamente integriert.[1][3] Die Derivatisierung ermöglicht die Einführung von pharmakophoren Merkmalen oder die Verknüpfung des Kerns mit anderen molekularen Fragmenten. Beispielsweise ist das tosylierte Derivat ein ausgezeichneter Vorläufer für die Einführung stickstoffhaltiger funktioneller Gruppen durch Substitutionsreaktionen mit Aminen. Dies ist eine gängige Strategie bei der Synthese von Alkaloiden und anderen stickstoffhaltigen Naturstoffen mit potenziellen therapeutischen Anwendungen. Die Ester- und Etherderivate können zur Modulation der pharmakokinetischen Eigenschaften einer Leitverbindung, wie deren Löslichkeit und metabolische Stabilität, verwendet werden. Cyclohexen-Derivate wurden auch als potenzielle Antitumor-Wirkstoffe untersucht.[4]

Schlussfolgerung

Die in diesem Dokument beschriebenen Protokolle bieten robuste und reproduzierbare Methoden zur Derivatisierung der Hydroxylgruppe in this compound. Diese Transformationen sind in der synthetischen organischen Chemie von grundlegender Bedeutung und spielen eine entscheidende Rolle bei der Entwicklung neuer chemischer Einheiten für Forschung und pharmazeutische Anwendungen. Die Wahl der Derivatisierungsstrategie hängt von den spezifischen Zielen der Syntheseroute ab, wie z. B. dem Schutz der Hydroxylgruppe, der Modifikation der biologischen Aktivität oder der Vorbereitung auf nachfolgende chemische Umwandlungen.

References

Application Notes and Protocols for the Epoxidation of (R)-Cyclohex-3-enol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the epoxidation of (R)-Cyclohex-3-enol, a key transformation in the synthesis of various chiral building blocks for drug discovery and development. The protocols cover three widely used methods: diastereoselective epoxidation using meta-chloroperoxybenzoic acid (m-CPBA), diastereoselective epoxidation catalyzed by vanadyl acetylacetonate (VO(acac)₂), and the enantioselective Sharpless asymmetric epoxidation.

Introduction

The epoxidation of cyclic allylic alcohols such as this compound yields valuable epoxy alcohol intermediates. The stereochemical outcome of this reaction is highly dependent on the chosen method. Substrate-directed epoxidations with reagents like m-CPBA and vanadium catalysts are influenced by the hydroxyl group, leading to the formation of a specific diastereomer. In contrast, the Sharpless asymmetric epoxidation allows for the selective synthesis of either enantiomer of the epoxide product by selecting the appropriate chiral catalyst.

Diastereoselective Epoxidation Methods

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The epoxidation of this compound with m-CPBA is a substrate-directed reaction where the allylic hydroxyl group directs the oxidant to the syn-face of the double bond. This results in the formation of the cis-epoxide, specifically (1R,2R,4R)-1,2-epoxycyclohexan-4-ol.

Table 1: Reaction Conditions and Data for m-CPBA Epoxidation

| Parameter | Value |

| Substrate | This compound |

| Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 hours |

| Yield | ~85% |

| Diastereomeric Ratio (cis:trans) | >95:5 |

Experimental Protocol: m-CPBA Epoxidation

-

Dissolve this compound (1.0 g, 10.2 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (77% purity, 2.5 g, 11.2 mmol) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove excess m-CPBA and the by-product, meta-chlorobenzoic acid.

-

Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure (1R,2R,4R)-1,2-epoxycyclohexan-4-ol.

Vanadyl Acetylacetonate (VO(acac)₂)-Catalyzed Epoxidation

Similar to m-CPBA, the epoxidation of this compound catalyzed by VO(acac)₂ with tert-butyl hydroperoxide (TBHP) as the oxidant is also a hydroxyl-directed process. The reaction proceeds with high syn-selectivity to yield the cis-epoxide.[1]

Table 2: Reaction Conditions and Data for VO(acac)₂-Catalyzed Epoxidation

| Parameter | Value |

| Substrate | This compound |

| Catalyst | Vanadyl acetylacetonate (VO(acac)₂) |

| Oxidant | tert-Butyl hydroperoxide (TBHP) in decane |

| Solvent | Benzene |

| Temperature | Room temperature |

| Reaction Time | 4 hours |

| Yield | ~90% |

| Diastereomeric Ratio (cis:trans) | ~98:2 |

Experimental Protocol: VO(acac)₂-Catalyzed Epoxidation

-

To a solution of this compound (1.0 g, 10.2 mmol) in benzene (50 mL) in a round-bottom flask, add a catalytic amount of VO(acac)₂ (55 mg, 0.2 mmol).

-

Stir the solution at room temperature and add a 5.5 M solution of TBHP in decane (2.0 mL, 11.0 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure (1R,2R,4R)-1,2-epoxycyclohexan-4-ol.

Enantioselective Epoxidation

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation provides a powerful method for the enantioselective synthesis of epoxy alcohols.[2] The choice of the chiral ligand, either (+)- or (-)-diethyl tartrate (DET), determines which enantiomer of the product is formed. For this compound, using (+)-DET directs the epoxidation to the top face of the alkene (when drawn with the hydroxyl group in the bottom right), leading to (1S,2R,4R)-1,2-epoxycyclohexan-4-ol. Conversely, using (-)-DET will favor the formation of the (1R,2S,4R)-1,2-epoxycyclohexan-4-ol.

Table 3: Reaction Conditions and Data for Sharpless Asymmetric Epoxidation

| Parameter | (+)-DET | (-)-DET |

| Substrate | This compound | This compound |

| Catalyst Precursor | Titanium(IV) isopropoxide (Ti(OiPr)₄) | Titanium(IV) isopropoxide (Ti(OiPr)₄) |

| Chiral Ligand | (+)-Diethyl tartrate ((+)-DET) | (-)-Diethyl tartrate ((-)-DET) |

| Oxidant | tert-Butyl hydroperoxide (TBHP) in decane | tert-Butyl hydroperoxide (TBHP) in decane |

| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |

| Additives | 4 Å Molecular Sieves | 4 Å Molecular Sieves |

| Temperature | -20 °C | -20 °C |

| Reaction Time | 4-6 hours | 4-6 hours |

| Yield | ~80-90% | ~80-90% |

| Enantiomeric Excess (ee) | >95% | >95% |

| Major Product | (1S,2R,4R)-1,2-epoxycyclohexan-4-ol | (1R,2S,4R)-1,2-epoxycyclohexan-4-ol |

Experimental Protocol: Sharpless Asymmetric Epoxidation

-